Iniparib, also known as iniparib, is a synthetic compound that was initially investigated as a potential anticancer agent. While originally believed to be a poly (ADP-ribose) polymerase (PARP) inhibitor, later research revealed that its primary mechanism of action is not PARP inhibition [ [], [] ]. Instead, iniparib nonselectively modifies cysteine-containing proteins in tumor cells [ [], [] ]. The compound's precise mechanism of cytotoxicity remains incompletely understood. Despite initial promising results in clinical trials, particularly in triple-negative breast cancer, later studies failed to demonstrate significant efficacy, leading to the discontinuation of its clinical development [ [], [], [] ].
4-Iodo-3-nitrobenzamide can be synthesized from 4-iodo-3-nitrobenzoic acid through various methods. The compound falls under the category of nitro compounds and amides, with molecular formula CHINO. It has garnered attention due to its selective tumoricidal properties, particularly in the context of breast cancer treatment, where it is currently undergoing clinical trials.
The synthesis of 4-iodo-3-nitrobenzamide typically involves two main steps:
The molecular structure of 4-iodo-3-nitrobenzamide consists of:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure, revealing distinct signals corresponding to the hydrogen atoms on the aromatic ring and the amide nitrogen .
4-Iodo-3-nitrobenzamide participates in various chemical reactions primarily due to its reactive functional groups:
The mechanism by which 4-iodo-3-nitrobenzamide exerts its effects involves:
Various analytical techniques such as High Performance Liquid Chromatography (HPLC), NMR spectroscopy, and Mass Spectrometry have been utilized to ascertain purity and structural integrity during synthesis.
The primary applications of 4-iodo-3-nitrobenzamide include:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: